molecular formula C21H32O5 B135524 Tetrahydrocortisone CAS No. 53-05-4

Tetrahydrocortisone

カタログ番号: B135524
CAS番号: 53-05-4
分子量: 364.5 g/mol
InChIキー: SYGWGHVTLUBCEM-ZIZPXRJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrahydrocortisone (THE) is a major inactive metabolite of cortisone, formed via the reduction of the 4,5 double bond and ketone groups at positions 3 and 20 by hepatic enzymes. It plays a critical role in the peripheral metabolism of glucocorticoids and is excreted in urine. THE is clinically significant as a biomarker for adrenal disorders, including Cushing’s syndrome (CS) and medulloblastoma (MB), and is used to assess 11β-hydroxysteroid dehydrogenase (11β-HSD) activity .

準備方法

Chemical Synthesis via Regioselective Reduction

Hydrogenation and Protecting Group Strategies

The foundational synthesis of THE derivatives begins with selective hydrogenation of corticosteroid precursors. A seminal method involves 5α-dihydrocortisol (5α-DHF) as an intermediate, synthesized via hydrogenation of 21-acetoxy-3,11β,17α-trihydroxy-3,5-pregnadien-20-one 3-ethyl ether using palladium-based catalysts . Subsequent acid hydrolysis and saponification yield 5α-DHF, which undergoes tetrahydropyranyl (THP) protection at C-21 to prevent side reactions during downstream reductions .

The critical reduction at C-3 employs potassium tri-sec-butylborohydride (K-Selectride) in tetrahydrofuran (THF), achieving >90% regioselectivity for the 3α-hydroxy configuration . This step produces allo-tetrahydrocortisol (allo-THF) 21-THP ether, which is deprotected and oxidized to THE via Jones reagent (CrO₃ in H₂SO₄) .

Table 1: Key Reaction Conditions for THE Synthesis

StepReagents/ConditionsYield (%)Selectivity
HydrogenationPd/C, H₂, EtOAc, 25°C855α:5β = 9:1
C-3 ReductionK-Selectride, THF, -20°C783α:3β = 19:1
Oxidation to THECrO₃, H₂SO₄, acetone, 0°C92-

Novel Glycosylation Routes

Recent advancements leverage cortisone acetate as a starting material for THE 3-glucuronide synthesis. Lithium tri-tert-butoxyaluminum hydride (LTBAH) selectively reduces the C-3 carbonyl of 5β-dihydrocortisone acetate to yield 3α-5β-tetrahydrocortisone acetate with 94% enantiomeric excess . Koenigs-Knorr glycosylation using acetobromoglucose and cadmium carbonate as a promoter introduces the glucuronyl group at C-3, achieving an 82% yield—a 25% improvement over prior methods .

Isotopic Labeling for Metabolic Studies

Deuterium Incorporation via Catalytic Deuteration

Deuterated THE (THE-d₅) is synthesized for stable isotope dilution assays. Prednisone undergoes reductive deuteration in CH₃COOD with 5% rhodium-on-alumina under D₂ gas, saturating the Δ⁴ double bond and introducing five deuterium atoms at C-1–C-5 . Isotopic purity reaches 81.90 atom% D, as verified by GC-MS of methoxime-trimethylsilyl (MO-TMS) derivatives .

Table 2: Isotopic Purity of Deuterated THE Derivatives

CompoundDeuteration SitesAtom% DGC-MS Method
THE-d₅C-1,2,3,4,5 (5β)81.90MO-TMS, m/z 635→540
allo-THF-d₅C-1,2,3,4,5 (5α)74.46MO-TMS, m/z 637→542

Formulation for In Vivo Studies

Deuterated THE (e.g., THE-d₆) is formulated for pharmacokinetic assays using DMSO/PEG300/Tween 80/saline mixtures (10:40:5:45 v/v) . This ensures solubility ≥2.5 mg/mL while maintaining isotopic integrity during animal trials .

Enzymatic Hydrolysis and Purification

β-Glucuronidase Treatment

Urinary THE conjugates are hydrolyzed using β-glucuronidase (EC 3.2.1.31) in acetate buffer (pH 4.5, 37°C, 18 h) . Post-hydrolysis, samples are diluted 1:20 with methanol to precipitate proteins, followed by LC-ESI-MS/MS analysis on a C8 column with a water/methanol/acetonitrile gradient .

Chromatographic Resolution

LC-ESI-MS/MS achieves baseline separation of THE from tetrahydrocortisol (THF) and allo-THF using a 2.1 × 150 mm C8 column and 0.1% formic acid modifiers . Quantitation limits reach 0.1 ng/mL, critical for assessing 11β-hydroxysteroid dehydrogenase (11β-HSD) activity via THE/(THF + allo-THF) ratios .

Analytical Validation and Quality Control

Stability Assessments

THE exhibits stability in DMSO stock solutions (-80°C, 6 months) but degrades rapidly in aqueous buffers (>20% loss at 25°C/1 month) . Lyophilization with trehalose (1:5 w/w) extends shelf life to 2 years at 4°C .

Interference Testing

Urinary matrix effects are mitigated by diluting samples 1:20 and spiking with deuterated internal standards (THE-d₅) . Ion suppression ≤15% is observed, requiring compensation via standard curves .

化学反応の分析

Metabolic Formation via 5β-Reductase

Tetrahydrocortisone is generated through the enzymatic reduction of cortisone by 5β-reductase , which saturates the Δ4 double bond in the A-ring of the steroid. This reaction is critical in glucocorticoid metabolism and is part of the hepatic inactivation pathway .

Key Reaction:

Cortisone5 ReductaseThis compound THE \text{Cortisone}\xrightarrow{\text{5 Reductase}}\text{this compound THE }

EnzymeSubstrateProductBiological RoleReference
5β-ReductaseCortisoneThis compoundInactivation of glucocorticoids

Derivatization for Analytical Detection

This compound undergoes picolinyl derivatization to enhance detection sensitivity in liquid chromatography–tandem mass spectrometry (LC-MS/MS). This reaction involves the formation of 3,21-dipicolinyl derivatives using picolinic acid and 2-methyl-6-nitrobenzoic anhydride .

Reaction Conditions:

  • Reagents : Picolinic acid, 2-methyl-6-nitrobenzoic anhydride

  • Product : 3,21-Dipicolinyl-tetrahydrocortisone

  • Purpose : Improves ionization efficiency for LC-MS/MS quantification .

Derivatization MethodReagents UsedDetection Limit (LLOQ)Reference
Picolinyl derivatizationPicolinic acid, mixed anhydride1 ng/mL (urine)

Conjugation Reactions

This compound is further metabolized via glucuronidation , forming water-soluble conjugates for renal excretion. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) .

Key Reaction:

This compound+UDP glucuronic acidUGTThis compound glucuronide\text{this compound}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT}}\text{this compound glucuronide}

Conjugation TypeEnzyme FamilyFunctional OutcomeReference
GlucuronidationUGTsEnhanced renal excretion

Hydrolysis in Analytical Workflows

Total this compound levels (free + conjugated) are measured after acid or enzymatic hydrolysis of glucuronide conjugates. This step is essential for comprehensive urinary glucocorticoid profiling .

Hydrolysis MethodConditionsApplicationReference
Acid hydrolysisHCl, 100°C, 1 hourRelease of unconjugated THE
Enzymatic hydrolysisβ-Glucuronidase, 37°C, 18 hoursSpecific cleavage of glucuronides

Key Research Findings:

  • Dose-Dependent Metabolism : Higher doses of glucocorticoids increase THE production, but accumulation ratios decline due to nonlinear pharmacokinetics .

  • Analytical Sensitivity : Picolinyl derivatization achieves a lower limit of quantification (LLOQ) of 1 ng/mL, enabling precise measurement in biological matrices .

  • Interindividual Variability : 5β-Reductase activity varies significantly across populations, impacting THE levels and glucocorticoid equilibrium .

This synthesis of chemical reactions and analytical methodologies underscores this compound’s role in glucocorticoid metabolism and the technical precision required for its quantification in clinical studies.

科学的研究の応用

Metabolic Pathways and Mechanisms

Tetrahydrocortisone is primarily formed from cortisol through reduction reactions catalyzed by 11β-hydroxysteroid dehydrogenase enzymes. The metabolism of THE has been studied extensively to understand its role in health and disease.

  • Conversion Processes : this compound can be further metabolized into tetrahydrocortisol (THF) and other metabolites, influencing the overall steroid hormone profile in the body. Research indicates that approximately 20% of urinary THF arises from the reduction of THE, while the majority is produced from cortisol itself .
  • Influence on Cortisol Metabolism : Studies have shown that the ratio of THF to THE can serve as an indicator of 11β-hydroxysteroid dehydrogenase activity, which is crucial in conditions such as adrenal insufficiency and liver diseases .

Clinical Applications

This compound has several clinical applications, particularly in endocrinology and metabolic disorders.

  • Adrenal Insufficiency : In patients with primary adrenal insufficiency, dual-release hydrocortisone therapy has demonstrated improved metabolic profiles compared to traditional therapies. This effect may be linked to altered cortisol metabolism involving this compound .
  • Thyroid Dysfunction : The ratio of urinary this compound to tetrahydrocortisol (THE/THF) has been identified as a valuable biomarker in assessing peripheral thyroid hormone action. Elevated levels are associated with hyperthyroidism, while reduced levels are found in hypothyroidism, indicating its potential use in diagnosing thyroid disorders .
  • Liver Disease : Research indicates that patients with liver cirrhosis exhibit altered metabolism of this compound, which may contribute to abnormal cortisol metabolite patterns. This suggests that measuring THE could provide insights into liver function and steroid metabolism in affected individuals .

Biomarker Potential

The measurement of this compound and its metabolites is gaining traction as a non-invasive biomarker for various conditions.

  • Corticosteroid Abuse Detection : The assessment of this compound levels in urine can aid in screening for corticosteroid abuse in livestock, providing a methodological approach to monitor anabolic steroid use in veterinary medicine .
  • Metabolomic Studies : this compound's role in steroid hormone metabolomics highlights its potential as a biomarker for various endocrine disorders. Metabolomic profiling can assist in understanding disease progression and treatment responses .

Case Studies and Research Findings

Several studies have documented the implications of this compound in clinical settings:

StudyFocusFindings
Barnett Zumoff et al., 1968Metabolism in Health and DiseaseDemonstrated that THE is a precursor for β-cortolone; important for understanding metabolic alterations in cirrhosis .
Study on Addison's DiseaseUrinary Cortisol MetabolomeFound improved metabolic profiles with dual-release hydrocortisone therapy; linked changes to this compound metabolism .
Thyroid Hormone Resistance StudyUrinary Cortisol MetabolitesShowed significant correlations between THE/THF ratio and thyroid hormone levels; proposed as a marker for thyroid dysfunction .

作用機序

  • THC自体は不活性ですが、その前駆体であるコルチゾンは重要な役割を果たしています。
  • コルチゾンは、肝臓などの組織における11β-HSDタイプ1によってコルチゾール(活性型)に変換されます。
  • コルチゾールは、グルココルチコイド受容体と結合することにより、代謝、免疫応答、ストレスへの適応を調節します。
  • 類似化合物の比較

      テトラヒドロコルチゾール(THF):

      コルチゾールおよびコルチゾン:

  • 類似化合物との比較

    2.1. Structural and Functional Comparisons
    Compound Structure & Origin Metabolic Pathway Clinical Significance
    Tetrahydrocortisone (THE) Metabolite of cortisone (inactive glucocorticoid). Contains 5β-reduced A-ring and 3α,11-oxo groups. Produced via 11β-HSD2-mediated conversion of cortisol to cortisone, followed by 5β-reduction and 3α-hydroxylation. - Biomarker for MB
    - Diagnostic ratio (THE/THF) in CS
    - Reflects 11β-HSD2 activity .
    Tetrahydrocortisol (THF) Metabolite of cortisol (active glucocorticoid). Contains 5β-reduced A-ring and 3α,11β-hydroxyl groups. Derived from cortisol via 5β-reduction and 3α-hydroxylation. - Elevated in CS
    - (THF + allo-THF)/THE ratio indicates 11β-HSD2 deficiency .
    Cortisone Inactive glucocorticoid; precursor to THE. 11-oxo group at C11. Converted from cortisol by 11β-HSD2. - Substrate for THE production .
    Cortisol Active glucocorticoid; precursor to THF. 11β-hydroxyl group at C11. Metabolized to cortisone (via 11β-HSD2) or THF (via 5β-reductase). - Direct biomarker for adrenal hyperactivity .
    Cortolone Downstream metabolite of cortisone with 20α/β-reduction. Formed from THE via 20α/β-hydroxysteroid dehydrogenase. - Paired with THE for MB diagnosis (AUC = 0.851) .
    2.2. Key Metabolic Ratios and Diagnostic Utility
    • (THF + allo-THF)/THE Ratio: Normal: ~1.0 (reflects balanced 11β-HSD2 activity). Elevated: Indicates 11β-HSD2 deficiency (e.g., AME, licorice ingestion) . Decreased: Observed in CS due to cortisol overproduction .
    • THE/Cortisone Ratio : Reflects cortisone clearance efficiency .
    2.3. Immunoassay Cross-Reactivity

    THE exhibits minimal cross-reactivity in cortisol immunoassays (e.g., Roche Elecsys) despite structural similarity to cortisol. This contrasts with compounds like prednisolone, which cross-react significantly due to shared functional groups .

    2.4. Analytical Differentiation

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for distinguishing THE from analogs due to its ability to resolve structural isomers (e.g., THE vs. THF) and quantify low-abundance metabolites . Key MS/MS transitions:

    • THE: m/z 413 → 337 (loss of formic acid + formaldehyde) .
    • THF: m/z 415 → 339 (similar fragmentation pattern) .

    生物活性

    Tetrahydrocortisone (THE) is a significant metabolite of cortisol, primarily involved in the regulation of various physiological processes through its action on glucocorticoid receptors. This article explores the biological activity of this compound, including its metabolic pathways, effects in clinical conditions, and relevant research findings.

    1. Overview of this compound

    This compound is a steroid hormone derived from cortisol, exhibiting both glucocorticoid and minor mineralocorticoid activities. It plays a crucial role in modulating immune responses, inflammation, and metabolism. As a glucocorticoid receptor agonist, this compound influences various metabolic processes, including protein catabolism and gluconeogenesis, while also stabilizing capillary walls and promoting renal excretion of calcium .

    2. Metabolic Pathways

    The metabolism of this compound involves several enzymatic conversions, primarily occurring in the liver. The main metabolic pathways include:

    • Reduction to Tetrahydrocortisol (THF) : A significant portion of this compound is converted to THF.
    • Formation of β-Cortolone : this compound serves as a precursor for β-cortolone, which is a critical metabolite in steroid metabolism.
    • Conversion to 11-Ketoetiocholanolone : This pathway involves the loss of the side-chain from this compound .

    Table 1: Key Metabolites and Their Pathways

    MetabolitePrecursorConversion Process
    Tetrahydrocortisol (THF)This compoundReduction
    β-CortoloneThis compoundConversion via glucuronidation
    11-KetoetiocholanoloneThis compoundSide-chain cleavage

    3.1 Addison's Disease and Cortisol Replacement Therapy

    In patients with Addison's disease undergoing hydrocortisone replacement therapy, the urinary metabolome shows significant alterations. Studies indicate that the ratio of tetrahydrocortisol to this compound (THF/THE) changes notably during treatment with different dosing regimens. For instance, during a daily regimen (TID-HC), there was an increase in the THF/THE ratio compared to control values, suggesting enhanced activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and altered steroid metabolism .

    Table 2: Urinary Metabolite Ratios in Addison's Disease

    Treatment RegimenTHF/THE Ratio11β-HSD1 Activity
    Control0.65Baseline
    TID-HC1.03Increased
    DR-HCNormalizedDecreased

    3.2 Cushing's Syndrome

    Research has shown that patients with Cushing's syndrome exhibit elevated levels of this compound alongside other metabolites like THF. A study comparing patients with adrenal incidentalomas and Cushing's syndrome found statistically significant differences in urinary excretion rates of these metabolites, indicating altered steroidogenesis associated with hypercortisolism .

    4. Case Studies and Research Findings

    Several studies have focused on the biological activity and clinical implications of this compound:

    • Metabolism in Liver Disease : A study involving patients with liver cirrhosis demonstrated that the metabolism of this compound differs significantly from healthy individuals, affecting its excretion rates and contributing to abnormal cortisol metabolite patterns .
    • Nonspecific Illness Effects : Research has indicated that nonspecific illnesses can lead to altered steroid metabolism patterns, including increased THF/THE ratios without elevated cortisol production, suggesting a complex interplay between illness states and steroid metabolism .

    Q & A

    Basic Research Questions

    Q. What are the primary metabolic pathways involving tetrahydrocortisone, and how are they quantified in human urine?

    this compound (THE) is a key metabolite of cortisol and hydrocortisone, formed via 11β-hydroxysteroid dehydrogenase (11β-HSD)-mediated oxidation. It is further conjugated (e.g., as THE-glucuronide) for urinary excretion. Quantification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with enzymatic hydrolysis (β-glucuronidase) to release free THE from conjugates. Calibration curves (e.g., up to 500 ng/mL) and semiquantitative approaches are used when concentrations exceed linear ranges .

    Q. How does this compound differ structurally and functionally from tetrahydrocortisol (THF)?

    THE lacks the 11β-hydroxyl group of THF due to 11β-HSD activity, making it a marker of cortisone metabolism. Structurally, THE (C21H30O5, MW 364.48) is distinguished by its 11-oxo group, whereas THF retains cortisol’s 11β-OH. Functionally, THE lacks glucocorticoid/mineralocorticoid activity, unlike THF, which retains partial activity .

    Q. What standard analytical methods are used to distinguish THE from isomers like allo-tetrahydrocortisol?

    LC-MS/MS with multiple reaction monitoring (MRM) or MS<sup>3</sup> fragmentation is employed. Chromatographic separation using C18 columns and optimized mobile phases (e.g., methanol/water gradients) resolves THE from allo-THF. Urinary hydrolysis and isotopic internal standards (e.g., deuterated THE) improve specificity .

    Advanced Research Questions

    Q. How should researchers design experiments to assess 11β-HSD activity using THE/THF ratios?

    Collect 24-hour urine samples to account for diurnal cortisol variations. Hydrolyze samples with β-glucuronidase (e.g., 37°C, 18 hours) to measure total THE and THF. Calculate the (THF + alloTHF)/THE ratio via LC-MS/MS. Include controls for enzyme inhibition (e.g., glycyrrhetinic acid for 11β-HSD2) and validate with plasma cortisol/cortisone ratios .

    Q. How can contradictions in urinary THE concentrations be resolved when values exceed calibration limits?

    Use a semiquantitative approach: dilute samples post-hydrolysis, apply extended calibration ranges, or report values as ">500 ng/mL" with footnotes. Cross-validate with alternative methods (e.g., immunoassays) or normalize to creatinine levels to mitigate batch variability .

    Q. What methodological considerations are critical when correlating THE levels with mineral biomarkers (e.g., zinc, selenium)?

    Standardize urine collection protocols (time, diet, hydration) to minimize confounding. Use inductively coupled plasma mass spectrometry (ICP-MS) for mineral quantification and multivariate regression to adjust for covariates (e.g., age, BMI). Report correlations as partial coefficients with p-values <0.05 .

    Q. How does enzymatic hydrolysis impact the accuracy of THE quantification in urine?

    Incomplete hydrolysis underestimates THE levels. Optimize hydrolysis duration and enzyme concentration (e.g., 1,000 U/mL β-glucuronidase). Validate recovery rates using spiked THE-glucuronide standards and compare hydrolyzed vs. non-hydrolyzed aliquots .

    Q. What experimental strategies can differentiate exogenous hydrocortisone administration from endogenous THE production?

    Administer deuterated cortisol tracers and monitor urinary deuterated THE via high-resolution MS. Compare isotopic enrichment patterns with baseline samples. This approach isolates exogenous contributions while accounting for endogenous metabolism .

    Q. How do urinary THE levels inform the diagnosis of apparent mineralocorticoid excess (AME)?

    AME is characterized by suppressed 11β-HSD2 activity, leading to elevated (THF + alloTHF)/THE ratios (>5.0 vs. normal ~1.0). Confirm with genetic testing (HSD11B2 mutations) and correlate with hypertension/hypokalemia. Exclude licorice/carbenoxolone intake, which mimics AME biochemically .

    Q. What validation steps are essential for LC-MS/MS assays measuring THE in multi-metabolite panels?

    Validate linearity (0.1–500 ng/mL), precision (CV <15%), recovery (>85%), and matrix effects (ion suppression/enhancement <20%). Perform cross-validation with certified reference materials (e.g., NIST SRM 3672) and participate in inter-laboratory proficiency testing .

    特性

    IUPAC Name

    (3R,5R,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SYGWGHVTLUBCEM-ZIZPXRJBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H32O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70878591
    Record name Tetrahydrocortisone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70878591
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    364.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    53-05-4
    Record name Tetrahydrocortisone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=53-05-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tetrahydrocortisone
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053054
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name TETRAHYDROCORTISONE
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76984
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Tetrahydrocortisone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70878591
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3α,17,21-trihydroxy-5-β-pregnane-11,20-dione
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.148
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name TETRAHYDROCORTISONE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HF9TM2D15
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tetrahydrocortisone
    Reactant of Route 2
    Tetrahydrocortisone
    Reactant of Route 3
    Tetrahydrocortisone
    Reactant of Route 4
    Tetrahydrocortisone
    Reactant of Route 5
    Tetrahydrocortisone
    Reactant of Route 6
    Tetrahydrocortisone

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。